molecular formula C16H28N4O B254165 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one

5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B254165
M. Wt: 292.42 g/mol
InChI Key: PMZDXHQQPQVZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques, which may contribute to its potential in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been shown to reduce the formation of beta-amyloid plaques in the brain, which may contribute to its potential in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one is its potential in various areas of scientific research. It has shown promising results in cancer research, neurodegenerative disorders, and the treatment of bacterial and fungal infections. However, one of the limitations of this compound is its toxicity. Studies have shown that it can be toxic to certain cells and tissues, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, further research is needed to determine its safety and toxicity in different cell types and tissues. Overall, 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has shown promising results in various areas of scientific research and has the potential to be a valuable tool in the development of new therapies and treatments.

Synthesis Methods

The synthesis of 5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has been achieved using different methods. One of the most common methods involves the reaction of cyclododecanone with hydrazine hydrate to form cyclododecane hydrazide, which is then reacted with methyl isocyanate to form the desired compound. Another method involves the reaction of cyclododecylamine with methyl isocyanate in the presence of a catalyst. Both methods have shown good yields and purity of the product.

Scientific Research Applications

5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one has shown potential applications in various areas of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also shown potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the formation of beta-amyloid plaques. Additionally, it has shown promising results in the treatment of bacterial and fungal infections.

properties

Product Name

5-(cyclododecylamino)-6-methyl-1,2,4-triazin-3(2H)-one

Molecular Formula

C16H28N4O

Molecular Weight

292.42 g/mol

IUPAC Name

5-(cyclododecylamino)-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C16H28N4O/c1-13-15(18-16(21)20-19-13)17-14-11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3,(H2,17,18,20,21)

InChI Key

PMZDXHQQPQVZJD-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NC2CCCCCCCCCCC2

Canonical SMILES

CC1=NNC(=O)N=C1NC2CCCCCCCCCCC2

Origin of Product

United States

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